molecular formula C43H29Br B2713589 2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene CAS No. 1196107-75-1

2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene

Cat. No. B2713589
CAS RN: 1196107-75-1
M. Wt: 625.609
InChI Key: CERVAJOMYJBUAB-UHFFFAOYSA-N
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Description

“2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene” is a complex organic compound. It is related to a class of compounds known as anthracene derivatives . These compounds are often used in the creation of blue fluorescent emissive materials .

Scientific Research Applications

Absorption and Photophysical Properties

  • Absorption Spectra of Dimer Cations : The absorption spectra of naphthalene and anthracene derivatives, including related compounds, have been studied in γ-irradiated solutions. These studies provide insights into the existence of dimer cations and weak intra-molecular interactions in such compounds (Badger & Brocklehurst, 1969).
  • Synthesis and Photophysical Processes : Research on luminescent compounds like 9-bromo-10-naphthalen-2-yl-anthracene, a compound similar to the one , reveals that such compounds emit blue and blue-violet light with observable solvent effects (Guo, Jin, & Liu, 2007).

Chemical Synthesis and Reactions

  • Improved Access to Anthracene Derivatives : The synthesis of derivatives like 1,8-dichloro-10-(ethynyl)anthracene has been improved, which is significant for building up rigid linkers between anthracene units, a process relevant to the synthesis of related complex molecules (Lamm et al., 2018).
  • Access to Polysubstituted Naphthalenes and Anthracenes : Access to functionalized naphthalenes and anthracenes, through Diels–Alder/retro-Diels–Alder reactions, is crucial in both synthetic and medicinal chemistry, highlighting the importance of these compounds in various applications (Akin et al., 2017).

Applications in OLEDs and Fluorescence

  • Organic Light Emitting Diodes (OLEDs) : Anthracene derivatives have been used in the synthesis of materials for blue OLEDs. For example, the synthesis and characterization of ortho-twisted asymmetric anthracene derivatives have shown promising results for use in OLEDs, indicating potential applications in display technologies (Shin et al., 2012).
  • Deep-Blue Emissive Materials : The design of anthracene-based materials for deep-blue organic light-emitting diodes has been explored, demonstrating the importance of molecular structure in achieving high-efficiency and color purity in OLED applications (Malatong et al., 2021).

properties

IUPAC Name

7-bromo-10,10-dimethyl-14,21-dinaphthalen-2-ylpentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,11,13,15,17,19-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H29Br/c1-43(2)39-23-32(44)19-20-33(39)36-24-37-38(25-40(36)43)42(31-18-16-27-10-4-6-12-29(27)22-31)35-14-8-7-13-34(35)41(37)30-17-15-26-9-3-5-11-28(26)21-30/h3-25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERVAJOMYJBUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C5=C1C=C(C=C5)Br)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H29Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-11,13-dihydro-6H-indeno[1,2-b]anthracene-6,11-diol (5 g, 0.0075 mol), KI (12.45 g, 0.075 mol), and Sodium hypophosphite (6 g, 0.037 mol) were placed in a flask, and acetic acid (200 ml) was added thereto. The reaction mixture was stirred for five hours while heating. After the reaction was terminated, the reaction solution was added to an excess of distilled water. The resultant solid was washed with distilled water, filtered, and purified by column chromatography to give 2-bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13H-indeno[1,2-b]anthracene (3.56 g, yield=76%).
Name
2-bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-11,13-dihydro-6H-indeno[1,2-b]anthracene-6,11-diol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-11,13-dihydro-6H-indeno[1,2-b]anthracene-6,11-diol (5 g, 1 eq, 0.0075 mol), potassium iodide (12.45 g, 10 eq, 0.075 mol), and sodium hypophosphite (6 g, 5 eq, 0.037 mol) were placed in a flask, and acetic acid (200 ml) was added thereto. The reaction mixture was stirred for five hours while heating. After the reaction was terminated, the reaction solution was added to an excess of distilled water. The resultant solid was washed, filtered, and purified by column chromatography to give a target compound (3.56 g, yield=76%).
Name
2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-11,13-dihydro-6H-indeno[1,2-b]anthracene-6,11-diol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
76%

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